molecular formula C44H54F2N6O12S2Zn B1260161 Rosuvastatin zinc CAS No. 953412-08-3

Rosuvastatin zinc

货号: B1260161
CAS 编号: 953412-08-3
分子量: 1026.4 g/mol
InChI 键: KUQHZGJLQWUFPU-BGRFNVSISA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rosuvastatin Zinc is a zinc-containing form of rosuvastatin, a hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase inhibitor with antilipidemic activity.

科学研究应用

Lipid Management

Rosuvastatin zinc has shown effectiveness in reducing total cholesterol, LDL-C, and triglycerides in patients with dyslipidemia. Studies indicate that rosuvastatin can lower LDL-C by up to 55% and triglycerides by over 15% . The addition of zinc may enhance these effects by improving endothelial function and reducing oxidative stress.

Cardiovascular Disease Prevention

Rosuvastatin is indicated for the prevention of major cardiovascular events, including myocardial infarction and stroke, particularly in patients with elevated cardiovascular risk factors. The incorporation of zinc could theoretically bolster these protective effects due to its antioxidant properties .

Combination Therapy

The combination of rosuvastatin with other lipid-lowering agents, such as ezetimibe, has been studied extensively. For instance, one study demonstrated that the combination therapy significantly improved lipid profiles compared to monotherapy with rosuvastatin alone . The potential for this compound to be used in combination therapies is an area for further exploration.

Role of Zinc in Rosuvastatin Therapy

Zinc plays a critical role in various biological processes, including immune function and antioxidant defense. Its supplementation has been examined alongside rosuvastatin treatment to determine if it could mitigate any adverse effects associated with statins or enhance their efficacy.

Impact on Mineral Status

Research has shown that rosuvastatin therapy does not significantly alter plasma or erythrocyte zinc levels in patients with coronary artery disease . This suggests that while zinc supplementation may not directly affect lipid profiles or antioxidant enzyme activity when combined with rosuvastatin, it remains essential for overall health.

Antioxidant Effects

Zinc's antioxidant properties may help counteract oxidative stress induced by hyperlipidemia and inflammation. However, studies indicate that the addition of zinc does not significantly enhance the antioxidant enzyme activity in patients receiving rosuvastatin .

Case Studies and Research Findings

StudyParticipantsTreatment DurationKey Findings
54 patients4 monthsRosuvastatin reduced LDL-C and triglycerides independent of zinc supplementation; no significant effect on zinc status or metallothionein gene expression.
76 patients4 monthsNo significant changes in plasma zinc levels; rosuvastatin effectively lowered total cholesterol and LDL-C without enhancing antioxidant enzyme activity through zinc supplementation.
337 patients12 weeksCombination therapy with ezetimibe showed superior lipid-lowering effects compared to monotherapy; potential for further exploration with this compound.

属性

CAS 编号

953412-08-3

分子式

C44H54F2N6O12S2Zn

分子量

1026.4 g/mol

IUPAC 名称

zinc;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1

InChI 键

KUQHZGJLQWUFPU-BGRFNVSISA-L

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2]

手性 SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2]

规范 SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2]

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin zinc
Reactant of Route 2
Rosuvastatin zinc
Reactant of Route 3
Rosuvastatin zinc
Reactant of Route 4
Rosuvastatin zinc
Reactant of Route 5
Rosuvastatin zinc
Reactant of Route 6
Reactant of Route 6
Rosuvastatin zinc

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。